1-(3,5-Difluoro-2-(isopentyloxy)phenyl)propan-1-one
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Overview
Description
3’,5’-Difluoro-2’-iso-pentoxypropiophenone: is a fluorinated organic compound with the molecular formula C14H18F2O2 . It is known for its high purity and versatility in various chemical applications . This compound is characterized by the presence of two fluorine atoms and an iso-pentoxy group attached to the propiophenone structure, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-2’-iso-pentoxypropiophenone typically involves the reaction of 3’,5’-difluorobenzaldehyde with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3’,5’-Difluoro-2’-iso-pentoxypropiophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Difluoro-2’-iso-pentoxypropiophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: 3’,5’-Difluoro-2’-iso-pentoxypropiophenone is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, 3’,5’-Difluoro-2’-iso-pentoxypropiophenone is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3’,5’-Difluoro-2’-iso-pentoxypropiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
- 3’,5’-Difluoro-2’-methoxypropiophenone
- 3’,5’-Difluoro-2’-ethoxypropiophenone
- 3’,5’-Difluoro-2’-propoxypropiophenone
Comparison: Compared to its analogs, 3’,5’-Difluoro-2’-iso-pentoxypropiophenone exhibits unique properties due to the presence of the iso-pentoxy group. This structural variation influences its reactivity, solubility, and interaction with biological targets. The iso-pentoxy group provides steric hindrance, which can affect the compound’s binding affinity and selectivity .
Properties
IUPAC Name |
1-[3,5-difluoro-2-(3-methylbutoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O2/c1-4-13(17)11-7-10(15)8-12(16)14(11)18-6-5-9(2)3/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAYJLDVIZJEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)F)F)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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